6-Hydroxy-7-methoxydihydroligustilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-7-methoxydihydroligustilide is a natural compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . It is a derivative of ligustilide, a phthalide compound found in the rhizomes of Cnidium officinale, a plant commonly used in traditional medicine . This compound has garnered interest due to its potential biological activities, including anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-methoxydihydroligustilide typically involves the extraction of the compound from the rhizomes of Cnidium officinale . The extraction process includes the use of solvents such as methanol or ethanol to isolate the compound from the plant material. The isolated compound can then be purified using chromatographic techniques .
Industrial Production Methods
The scalability of these methods would depend on the availability of the plant material and the efficiency of the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-7-methoxydihydroligustilide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Hydroxy-7-methoxydihydroligustilide involves its interaction with molecular targets and pathways related to inflammation and cancer . It has been shown to inhibit the release of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells . These actions contribute to its anti-inflammatory effects. Additionally, the compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Comparison with Similar Compounds
6-Hydroxy-7-methoxydihydroligustilide can be compared with other similar compounds, such as falcarindiol, ligustilidiol, and senkyunolide H .
Falcarindiol: Exhibits strong anti-inflammatory and anticancer activities.
Ligustilidiol: Known for its anti-inflammatory properties.
Senkyunolide H: Has been studied for its potential therapeutic effects in various diseases.
The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct biological activities .
Properties
Molecular Formula |
C13H18O4 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(3Z)-3-butylidene-6-hydroxy-7-methoxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-10-8-6-7-9(14)12(16-2)11(8)13(15)17-10/h5,9,12,14H,3-4,6-7H2,1-2H3/b10-5- |
InChI Key |
XJEUNELMMQEXLN-YHYXMXQVSA-N |
Isomeric SMILES |
CCC/C=C\1/C2=C(C(C(CC2)O)OC)C(=O)O1 |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)OC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.